molecular formula C13H9ClO3 B13201796 2-(3-Chloro-4-hydroxyphenyl)benzoic acid

2-(3-Chloro-4-hydroxyphenyl)benzoic acid

Cat. No.: B13201796
M. Wt: 248.66 g/mol
InChI Key: BHAABOWDKLZQKY-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-hydroxyphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a chloro group at the 3-position and a hydroxyl group at the 4-position of the phenyl ring attached to the benzoic acid backbone. This structural configuration confers unique physicochemical and biological properties. The compound has garnered attention in pharmacological research, particularly in enzyme inhibition studies. For instance, derivatives of this compound have demonstrated inhibitory activity against 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a target in hormone-dependent diseases .

Properties

Molecular Formula

C13H9ClO3

Molecular Weight

248.66 g/mol

IUPAC Name

2-(3-chloro-4-hydroxyphenyl)benzoic acid

InChI

InChI=1S/C13H9ClO3/c14-11-7-8(5-6-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7,15H,(H,16,17)

InChI Key

BHAABOWDKLZQKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-hydroxyphenyl)benzoic acid typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with a suitable benzoic acid derivative. One common method involves the use of a Friedel-Crafts acylation reaction, where the benzaldehyde is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-hydroxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group leads to the formation of a quinone, while reduction of the chloro group results in the formation of a hydroxy derivative .

Scientific Research Applications

2-(3-Chloro-4-hydroxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Hydrophobic Substituents

  • 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) : This derivative exhibits enhanced 17β-HSD2 inhibition (IC₅₀ = 0.8 μM) compared to the parent compound due to the phenethyl group, which engages in hydrophobic interactions with the enzyme’s active site .
  • 2-(4-Methylbenzoyl)benzoic Acid : Substitution with a methyl group at the 4-position lowers ΔGbinding (−7.2 kcal/mol) compared to unsubstituted analogs, indicating improved binding affinity to taste receptors (T1R3) .

Key Insight : Bulky hydrophobic groups (e.g., phenethyl, methyl) enhance activity by filling hydrophobic pockets in enzyme/receptor binding sites.

Polar Substituents

  • 2-(3-Chloro-4-hydroxyphenyl)benzoic Acid vs.
  • 2-(3-Amino-4-chlorobenzoyl)benzoic Acid: The amino group introduces hydrogen-bond donor/acceptor capabilities, which may improve interactions with polar residues in target proteins .

Key Insight : Polar substituents (e.g., −OH, −NH₂) enhance target engagement but may reduce membrane permeability.

Structural Analogues in Extraction and Solubility

  • Benzoic Acid : Lacks substituents, resulting in a higher distribution coefficient (m = 12.5) and faster extraction rates in emulsion liquid membranes compared to acetic acid (m = 0.5) .
  • This compound: The −OH and −Cl groups reduce lipophilicity (predicted logP = 2.8) compared to non-hydroxylated analogs like 2-(3-chloro-4-fluorophenyl)benzoic acid (logP = 3.4), impacting solubility in organic phases .

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight logP* Key Substituents
This compound C₁₃H₉ClO₃ 260.66 2.8 −Cl (3-position), −OH (4-position)
2-(4-Methylbenzoyl)benzoic acid C₁₅H₁₃ClO₃ 274.70 3.1 −CH₃ (4-position)
4-(3-Chloro-4-fluorophenyl)benzoic acid C₁₃H₈ClFO₂ 250.65 3.4 −Cl (3-position), −F (4-position)
2-(3-Amino-4-chlorobenzoyl)benzoic acid C₁₄H₁₁ClN₂O₃ 290.70 1.9 −NH₂ (3-position), −Cl (4-position)

*Predicted using fragment-based methods.

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